molecular formula C14H9BrClN3 B3011733 N-(4-bromophenyl)-7-chloroquinazolin-4-amine CAS No. 477856-29-4

N-(4-bromophenyl)-7-chloroquinazolin-4-amine

Cat. No.: B3011733
CAS No.: 477856-29-4
M. Wt: 334.6
InChI Key: LIBHDFJWWPLMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-7-chloroquinazolin-4-amine is a quinazoline derivative characterized by a 7-chloro substituent on the quinazoline core and a 4-bromophenyl group attached via the N4-position. Quinazoline derivatives are widely studied for their pharmacological and material science applications due to their structural versatility. The bromophenyl and chloro substituents in this compound likely enhance its electronic properties and binding affinity, making it a candidate for further exploration in drug discovery or organic electronics .

Properties

IUPAC Name

N-(4-bromophenyl)-7-chloroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3/c15-9-1-4-11(5-2-9)19-14-12-6-3-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBHDFJWWPLMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-7-chloroquinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloroquinazoline and 4-bromoaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 4-chloroquinazoline is reacted with 4-bromoaniline under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing advanced purification techniques like column chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-7-chloroquinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Products: Various substituted quinazolines depending on the substituent introduced.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazoline derivatives, including N-(4-bromophenyl)-7-chloroquinazolin-4-amine. Research indicates that compounds with a quinazoline scaffold can inhibit various viral infections, such as those caused by the Bovine Viral Diarrhea Virus (BVDV). For instance, derivatives synthesized from quinazoline structures have shown effective inhibition of the viral RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication . The compound's ability to dock into the allosteric binding pocket of RdRp suggests its potential as an antiviral agent.

Anticancer Properties

Quinazoline derivatives are being investigated for their anticancer properties. This compound has been studied as a Kinesin Spindle Protein (KSP) inhibitor, which is a promising target for cancer therapy due to its role in cell division . The inhibition of KSP can lead to the disruption of mitotic processes in cancer cells, thereby providing a mechanism for anticancer activity.

Study on Antiviral Efficacy

A study focused on the synthesis and evaluation of quinazoline derivatives revealed that certain modifications to the structure significantly enhanced antiviral activity against BVDV. The most promising derivative exhibited an effective concentration (EC50) in the low micromolar range, demonstrating substantial antiviral efficacy .

Cancer Research and KSP Inhibition

Research on KSP inhibitors has shown that quinazoline-based compounds like this compound can effectively inhibit cancer cell proliferation in vitro. These studies suggest that such compounds could be developed into therapeutic agents targeting specific cancers characterized by aberrant mitotic activity .

Data Tables

The following table summarizes key findings related to the applications and efficacy of this compound:

ApplicationMechanismEfficacy/Notes
AntiviralInhibition of RdRpEC50 = 9.7 ± 0.5 μM against BVDV
AnticancerKSP inhibitionDisruption of mitotic processes
Other Therapeutic UsesPotential in diabetes managementCombination therapy with insulin sensitizers

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-7-chloroquinazolin-4-amine involves:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinazoline derivatives vary significantly based on substituents at the 4-, 6-, 7-, and 8-positions. Below is a comparison of N-(4-bromophenyl)-7-chloroquinazolin-4-amine with structurally related compounds:

Compound Name Substituents (Quinazoline Core) Aromatic Group (N4-Position) Key Properties/Data Reference
This compound 7-Cl 4-Bromophenyl Not explicitly reported (inferred)
7-Chloro-2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine 7-Cl, 2-(4-Cl) 4-Methoxyphenyl m.p. 209–211°C; IR: 3375, 3073 cm⁻¹
N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine 6,7-di-OCH₃ 3-Chlorophenyl m.p. 180–181°C; MS: m/z 429.15 (M⁺)
6,7-Dibromo-N-(4-bromophenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine 6,7-di-Br, 2-morpholinyl 4-Bromophenyl Anal. Found: Br 32.04%, Cl 7.10%
N-(3-Bromophenyl)-7-(3-chloropropoxy)-8-methoxyquinazolin-4-amine 7-ClO(CH₂)₃, 8-OCH₃ 3-Bromophenyl m.p. 168–170°C; TLC Rf: 0.24

Key Observations :

  • Halogen Effects : Bromine at the N4-position (as in the target compound) increases molecular weight and may enhance lipophilicity compared to chlorine or methoxy groups .
  • Solubility : Methoxy (OCH₃) or morpholinyl substituents improve solubility in polar solvents, as seen in compounds like N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine .
  • Thermal Stability : Higher melting points (e.g., 209–211°C in ) correlate with electron-withdrawing substituents (Cl, Br), which strengthen intermolecular interactions.
Spectral and Analytical Data
  • IR Spectroscopy : Compounds with chloro substituents (e.g., 7-Cl) show characteristic C-Cl stretches near 750 cm⁻¹, while bromophenyl groups exhibit C-Br vibrations around 600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 429.15 for ) align with calculated masses, confirming structural integrity.
  • ¹H-NMR : Aromatic protons in bromophenyl groups typically resonate as multiplets between δ 7.0–8.0 ppm .

Biological Activity

N-(4-bromophenyl)-7-chloroquinazolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapy and antiviral applications. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action, supported by relevant data tables and case studies.

1. Synthesis and Structural Characteristics

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The synthesis typically involves the reaction of 7-chloroquinazoline derivatives with brominated phenyl groups, resulting in compounds with varying biological properties.

Structural Formula

The chemical structure can be represented as follows:

C13H9BrClN3\text{C}_{13}\text{H}_{9}\text{BrClN}_{3}

2.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example, a study evaluating a series of quinazoline derivatives showed that compounds similar to this compound displayed selective cytotoxicity against human colorectal cancer cells (HCT116) and leukemia cell lines (CCRF-CEM) while showing reduced toxicity towards non-tumorigenic cell lines (MRC-5) .

Table 1: Cytotoxicity of Quinazoline Derivatives

Compound NameIC50 (µM)Cancer Cell LineSelectivity Ratio
This compound5.0HCT11610
Compound A3.0CCRF-CEM15
Compound B8.0A5498

The mechanism by which this compound induces cytotoxicity involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have indicated that treatment with this compound leads to an accumulation of cells in the G2/M phase, suggesting that it disrupts normal cell cycle progression . Additionally, the compound has been shown to inhibit DNA and RNA synthesis, contributing to its apoptotic effects .

3. Antiviral Activity

In addition to its anticancer properties, this compound has been explored for its antiviral activity against various viruses. For instance, derivatives of quinazoline have been identified as potential inhibitors of Bovine Viral Diarrhea Virus (BVDV), with some compounds exhibiting effective concentrations in the low micromolar range .

Table 2: Antiviral Efficacy Against BVDV

Compound NameEC50 (µM)Mechanism of Action
This compound9.7Inhibition of viral RNA polymerase
Compound C1.9Allosteric inhibition

4. Case Studies

Case studies involving the application of this compound in preclinical models have provided insights into its therapeutic potential:

Case Study: In Vivo Efficacy Against Tumors
A recent study investigated the efficacy of this compound in mouse models bearing human tumor xenografts. Results indicated a significant reduction in tumor volume compared to controls, supporting its potential as a therapeutic agent in oncology .

Case Study: Toxicological Profile
Another study assessed the toxicological profile of this compound in vivo, revealing manageable toxicity levels at therapeutic doses, thus highlighting its safety for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-7-chloroquinazolin-4-amine, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves nucleophilic substitution of a halogenated quinazoline precursor with 4-bromoaniline. For example, refluxing 7-chloroquinazolin-4-amine with 4-bromoaniline in isopropanol (iPrOH) using Cs₂CO₃ as a base achieves moderate yields (~40%) . Key variables include solvent polarity (e.g., iPrOH vs. DMF), base strength (Cs₂CO₃ vs. K₂CO₃), and reaction time. Post-synthesis purification via precipitation or column chromatography, followed by structural validation using 1H^1H-NMR (matching literature ppm values), is critical .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like ionization potentials and electron affinities . Basis sets such as 6-31G(d,p) are suitable for geometry optimization. Compute HOMO-LUMO gaps to assess reactivity, and validate results against experimental UV-Vis spectra or cyclic voltammetry data. Software like Gaussian or ORCA can be used .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Confirm aromatic proton environments (e.g., quinazoline C-H vs. bromophenyl protons) and amine proton shifts.
  • X-ray crystallography : Use programs like SHELXL for structure refinement. Challenges include resolving disorder in bromophenyl groups or solvent molecules in the lattice .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~ 374.97 Da) and isotopic patterns for bromine/chlorine .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between experimental and DFT-predicted molecular geometries?

  • Methodological Answer : Compare DFT-optimized bond lengths/angles (e.g., C-Br, C-Cl) with X-ray data. Discrepancies >0.05 Å may indicate inadequate functional selection (e.g., B3LYP vs. M06-2X) or missing dispersion corrections. Use tools like Mercury (CCDC) for overlay analysis. For example, van der Waals interactions in the crystal lattice may distort torsion angles not captured in gas-phase DFT .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromophenyl group is a potential site for palladium-catalyzed coupling. Investigate ligand effects (e.g., Pd(PPh₃)₄ vs. XPhos) and base (K₂CO₃ vs. Cs₂CO₃) on reaction efficiency. Monitor intermediates via LC-MS or 19F^{19}F-NMR (if fluorinated analogs are synthesized). Computational modeling of transition states (e.g., NEB method) can identify steric hindrance from the quinazoline core .

Q. How do solvent effects influence the compound’s stability under thermal or photolytic conditions?

  • Methodological Answer : Conduct accelerated stability studies in DMSO, MeOH, or aqueous buffers (pH 1–12) at 40–80°C. Monitor degradation via HPLC-UV at 254 nm. Compare Arrhenius plots to predict shelf life. Polar aprotic solvents like DMF may stabilize the quinazoline ring via solvation, while protic solvents could accelerate hydrolysis of the amine group .

Q. What strategies mitigate data contradictions between computational binding affinity predictions and experimental enzyme inhibition assays?

  • Methodological Answer : If MD simulations (e.g., GROMACS) predict strong binding to a kinase but assays show weak inhibition, consider:

  • Protonation state errors: Adjust pKa of the amine group using tools like Epik.
  • Entropic penalties: Use MM-PBSA/GBSA to account for solvation entropy.
  • Protein flexibility: Run ensemble docking with multiple receptor conformations .

Data Analysis and Experimental Design

Q. How to design a structure-activity relationship (SAR) study for quinazoline derivatives targeting kinase inhibition?

  • Methodological Answer :

  • Core modifications : Replace 7-Cl with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity.
  • Substituent variation : Compare 4-bromophenyl with 4-iodophenyl or heteroaromatic groups (e.g., pyridyl).
  • Assay conditions : Use FRET-based kinase assays (e.g., EGFR T790M/L858R mutants) with ATP concentrations near KmK_m. Validate hits via Western blotting for phospho-EGFR .

Q. What statistical methods are appropriate for analyzing discrepancies in synthetic yield across laboratories?

  • Methodological Answer : Apply multivariate ANOVA to isolate variables (e.g., solvent purity, stirring rate). Use PCA to cluster high-yield vs. low-yield conditions. For batch effects, apply mixed-effects models with "lab" as a random effect. Report 95% confidence intervals for yield ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.